molecular formula C14H15N5O B4652081 N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B4652081
M. Wt: 269.30 g/mol
InChI Key: URRWSPDQISFIJH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is not fully understood, but it is believed to work by interacting with specific receptors or enzymes in the body. This interaction can lead to changes in the biochemical and physiological processes that are associated with various diseases and conditions.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have various biochemical and physiological effects in the body. These effects include the modulation of specific signaling pathways, the inhibition of certain enzymes, and the activation of specific receptors. These effects can lead to changes in cellular processes that are associated with various diseases and conditions.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, making it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of this compound is that it may not be suitable for all research applications, and its effects may vary depending on the specific disease or condition being studied.

Future Directions

There are several potential future directions for research involving N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the compound's effects on specific signaling pathways and cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a highly specific chemical compound that has potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it a promising area of research for the development of new drugs and therapies. Further research is needed to fully understand the potential of this compound and its future directions.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential applications in various research fields. One of the primary areas of interest is in the development of new drugs and therapies. This compound has been shown to have potential as a therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-20-12-4-2-11(3-5-12)8-9-15-13-6-7-14-17-16-10-19(14)18-13/h2-7,10H,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRWSPDQISFIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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